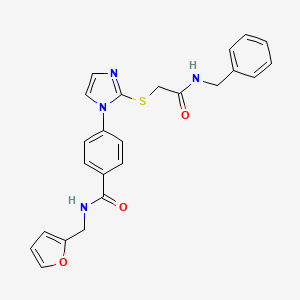

4-(2-((2-(benzylamino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(furan-2-ylmethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

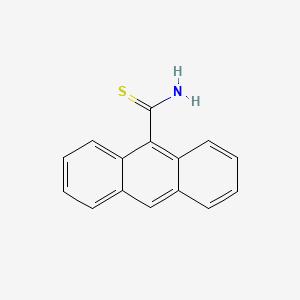

The presence of multiple aromatic rings (benzene, imidazole, and furan) likely contributes to the compound’s stability. The electron-donating amino group could potentially activate the benzene ring towards electrophilic aromatic substitution .Chemical Reactions Analysis

Again, while specific reactions for this compound aren’t available, compounds with similar functional groups can undergo a variety of reactions. For example, the benzylamino group can participate in reactions with electrophiles, and the imidazole ring can act as a nucleophile .Physical And Chemical Properties Analysis

The compound’s physical and chemical properties would be influenced by its functional groups. For example, the presence of the polar amide group could increase its solubility in polar solvents .Scientific Research Applications

Antimicrobial Activity

Research on benzamide derivatives and related compounds has demonstrated significant antimicrobial properties against a range of bacterial and fungal strains. These compounds have been shown to be more potent than standard drugs in some cases, indicating their potential as new antimicrobial agents (Bikobo et al., 2017). The structure-activity relationships (SAR) explored in these studies could provide a foundation for developing 4-(2-((2-(benzylamino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(furan-2-ylmethyl)benzamide into an antimicrobial agent.

Cancer Chemotherapy and Malaria Treatment

Non-symmetrical furan amidines and their analogues have been evaluated as inhibitors of NQO2 (NRH: quinone oxidoreductase 2), an enzyme of potential interest in cancer chemotherapy and malaria treatment. Modifications of the furan ring and the amidine group in these compounds have been studied to improve solubility, decrease basicity, and probe NQO2 activity (Alnabulsi et al., 2018). These findings suggest avenues for the development of this compound as a potential therapeutic agent.

Enzyme Inhibition

The study of benzothiazole derivatives for their corrosion inhibitory effects introduces a different application area, showcasing the potential of related compounds in protecting materials against corrosion. These inhibitors work by adsorbing onto surfaces, demonstrating the versatile chemical properties of such compounds (Hu et al., 2016). Although not directly related to biomedical applications, this research highlights the broad utility of benzamide and imidazole derivatives in various scientific fields.

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-[2-[2-(benzylamino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-(furan-2-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4O3S/c29-22(26-15-18-5-2-1-3-6-18)17-32-24-25-12-13-28(24)20-10-8-19(9-11-20)23(30)27-16-21-7-4-14-31-21/h1-14H,15-17H2,(H,26,29)(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRGFVSXRGGEVEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CSC2=NC=CN2C3=CC=C(C=C3)C(=O)NCC4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2887354.png)

![1,6,7-trimethyl-3-[(2E)-3-phenylprop-2-en-1-yl]-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2887356.png)

![2-(4-Benzhydrylpiperazino)-6-(methylsulfonyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B2887358.png)

![2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenethylacetamide](/img/structure/B2887368.png)

![N-[[3-(Trifluoromethylsulfonyl)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2887369.png)

![2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2887371.png)

![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B2887372.png)

![2-{[11-(4-Chlorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-1-(2-fluorophenyl)ethan-1-one](/img/structure/B2887373.png)